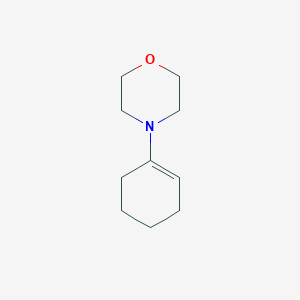
Morpholine, 4-(1-cyclohexen-1-yl)-
Cat. No. B147254
Key on ui cas rn:
670-80-4
M. Wt: 167.25 g/mol
InChI Key: IIQFBBQJYPGOHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04442286
Procedure details


1-morpholinocyclohexene (32.3 g; 0.19 mole) and phosphorous acid (15.9 g; 0.19 mole) were heated together with stirring to 100° and maintained for 1 hour. Dilution with water, basification with NaOH and extraction with chloroform gave 29.7 g (91% of N-cyclohexylmorpholine after evaporation of the solvent. ##STR17##


Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=2)[CH2:3][CH2:2]1.P(O)(O)O>>[CH:7]1([N:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
32.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)C1=CCCCC1
|
|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 100°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Dilution with water, basification with NaOH and extraction with chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)N1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 91% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
